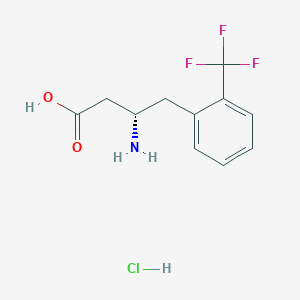

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride

説明

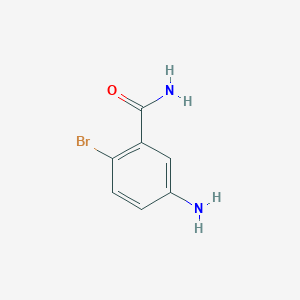

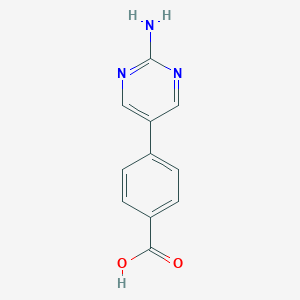

The compound is an amino acid derivative with a trifluoromethyl group attached to the phenyl ring . The presence of the trifluoromethyl group can significantly alter the properties of the compound, including its reactivity and acidity .

Molecular Structure Analysis

The molecular structure of this compound would likely include a carboxylic acid group (-COOH), an amino group (-NH2), and a phenyl ring with a trifluoromethyl group (-CF3) attached .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Boronic acids and esters, for example, are often used in Suzuki-Miyaura cross-coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group can increase the acidity of the compound .

科学的研究の応用

Antimicrobial and Antifungal Activity

A study by (Mickevičienė et al., 2015) discusses the synthesis of derivatives of 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which show significant antimicrobial and antifungal activities against various organisms such as Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger.

Crystal Engineering with Gamma Amino Acids

Báthori and Kilinkissa (2015) explored the use of baclofen, a slightly water-soluble hydrophobic γ-amino acid, in crystal engineering. They examined the crystal structure, thermal analysis, and powder X-ray analysis of multicomponent crystals formed between baclofen and various acids, demonstrating the conformation and protonation properties of the baclofen moiety (Báthori & Kilinkissa, 2015).

Oxytocic Peptides Extraction

Grain (1973) explored the extraction of water-soluble oxytocic polypeptides from Oldenlandia affinis using a process that involved sodium tetraphenylborate (NaTPB) in n-butanol and subsequent conversion to hydrochlorides (Grain, 1973).

Synthesis of Aminobutyric Acids

Vasil'eva et al. (2016) discussed the synthesis of 3,4-disubstituted aminobutyric acids, highlighting the pharmacological importance of β-substituted γ-aminobutyric acid derivatives. They provided insights into various synthesis methods and their applications in creating pharmacologically active substances (Vasil'eva et al., 2016).

Esterification of Protein Amino Acids

Roach and Gehrke (1969) described a method for the direct esterification of protein amino acids to their n-butyl esters, providing a rapid way for derivatization and analysis by gas-liquid chromatography (Roach & Gehrke, 1969).

Synthesis of Amino Acid Derivatives

The synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl] -3-(difluoromethyl) butanoic acid [3-(difluoromethyl)chlorambucil], described by Coe et al. (1997), presents the formulation of a compound through various chemical stages, offering potential for application in medicinal chemistry (Coe, Markou, & Tatlow, 1997).

Molecular Docking and Structural Studies

Vanasundari et al. (2018) conducted a comprehensive study involving molecular docking, vibrational, structural, electronic, and optical analyses of butanoic acid derivatives, suggesting their significance in biological activities and pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

将来の方向性

特性

IUPAC Name |

(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKTUCRFQNQGB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375855 | |

| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride | |

CAS RN |

332061-77-5, 270065-73-1 | |

| Record name | Benzenebutanoic acid, β-amino-2-(trifluoromethyl)-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)

![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)